Heptylphosphonic Acid
Overview
Description
Heptylphosphonic acid (HPA) is a phosphonic-acid functionalized alkane, specifically heptane, which has been studied for its potential as a polymer component in high-temperature fuel cell polymer electrolyte membranes . The phosphonic acid functional group is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, which is structurally analogous to the phosphate moiety and has various applications in chemistry, biology, and physics .
Synthesis Analysis
The synthesis of phosphonic acids, including heptylphosphonic acid, can be achieved through various methods. One common approach is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Additionally, phosphonodipeptides and phosphonooligopeptides based on (1-aminoethyl)phosphonic acids have been synthesized and investigated for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of heptylphosphonic acid has been explored through molecular dynamics simulations, which have confirmed the hypothesis of dynamic hydrogen bond network formation in this material . The structure of related phosphonic acid compounds has been characterized by various spectroscopic methods, including IR, 1H, 13C, and 31P NMR spectroscopy .
Chemical Reactions Analysis
Phosphonic acids are known for their bioactive properties and have been used in the synthesis of antibacterial agents . The complexing properties of phosphonodipeptides containing 1-aminoethylphosphonic acid residues have been studied, indicating the presence of the same types of complexes as in the aminomethylphosphonic acid series . Phenylphosphonic acid has been used as a catalyst in the synthesis of α-aminophosphonates under solvent-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of heptylphosphonic acid have been validated against experimentally measured properties, such as density and self-diffusion constant, through molecular dynamics simulations . Phosphonic acid monomers have been found to dissolve well in water and are hydrolytically stable, demonstrating different behaviors during radical polymerization . The acid-base and complexing properties of phosphonodipeptides have been studied, revealing significant differences for diastereoisomers, likely due to the interaction between hydrophobic and hydrophilic parts of the molecule .
Scientific Research Applications
1. Fuel Cell Applications
Heptylphosphonic acid (HPA) has significant applications in the field of fuel cells. It serves as a potential polymer component for high-temperature fuel cell polymer electrolyte membranes. Molecular dynamics simulations of HPA have been conducted to understand its dynamic hydrogen bonding network in the liquid phase. This research is crucial for developing efficient materials for fuel cell membranes operating at high temperatures (>100°C), as HPA forms a dynamic hydrogen bond network in these conditions (Roy, Ataol, & Müller-Plathe, 2008).
2. Polymers and Materials Science
In the realm of polymers and materials science, heptylphosphonic acid is explored for its potential in creating functionalized poly[aryloxyphosphazenes]. These polymers are candidates for use as proton-conducting membranes in fuel cells. The synthesis involves the reaction of diphenyl chlorophosphate with lithio-functionalized aryloxyphosphazenes, followed by treatment with sodium hydroxide and hydrochloric acid to yield the desired functionalized product (Allcock, Hofmann, Ambler, & Morford, 2002).
3. Analytical Chemistry and Environmental Studies
Heptylphosphonic acid, as part of the broader phosphonate group, is relevant in environmental and analytical chemistry studies. Phosphonates, due to their poor biodegradability and strong adsorption affinity, are important analytes in environmental samples. An analytical method has been developed for the trace quantification of phosphonates, including heptylphosphonic acid, in various environmental matrices. This research is critical for understanding the environmental fate of phosphonates in water treatment and natural water bodies (Armbruster, Rott, Minke, & Happel, 2019).
4. Magnetic Materials
Heptylphosphonic acid is used in the synthesis of magnetic materials. For instance, a phosphonic acid, 4-(1,2,4-triazol-4-yl)phenylphosphonic acid (H2ptz), has been used to construct magnetic materials, demonstrating the versatility of phosphonic acids in creating functional materials with specific magnetic properties. This application covers a range of research fields, including chemistry, physics, and materials science (Zhai, Deng, Ling, Chen, Weng, & Zhou, 2013).
5. Heterogeneous Catalysis
Heptylphosphonic acid derivatives have been used as catalysts in organic synthesis, such as in the synthesis of α-aminophosphonates. Phenylphosphonic acid, a related compound, has been identified as an efficient and recyclable catalyst in solvent-free conditions. This application highlights the role of phosphonic acids in green chemistry and sustainable practices (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).
Safety And Hazards
properties
IUPAC Name |
heptylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFLSRDMGNZJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptylphosphonic Acid | |
CAS RN |
4721-16-8 | |
Record name | Heptylphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.